molecular formula C8H7ClFNO2 B2495747 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene CAS No. 1804051-98-6

1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Cat. No. B2495747
CAS RN: 1804051-98-6
M. Wt: 203.6
InChI Key: ZBTCIUGHRKIPON-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene” is likely a complex organic compound. It seems to contain a benzene ring, which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds . The compound also appears to have chloromethyl, fluoro, methyl, and nitro functional groups attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the chloromethyl, fluoro, methyl, and nitro groups in separate reactions. For example, chloromethylation often involves the reaction of a compound with formaldehyde and a source of chloride . Fluorination, methylation, and nitration would require different conditions and reagents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the functional groups on the benzene ring . The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups and the conditions of the reaction . For example, the chloromethyl group might undergo reactions with nucleophiles, while the nitro group could participate in reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis of Hyper Cross-linked Polymers (HCPs)

This compound could potentially be used in the synthesis of Hyper Cross-linked Polymers (HCPs). HCPs are a class of porous materials synthesized by Friedel Craft reactions . They have high surface areas, good porosity, low density, efficient adsorption properties, and high thermal and chemical stability .

Environmental Pollution Solution

Due to their high surface area and efficient adsorption properties, HCPs can be used to solve environmental pollution problems . They can absorb pollutants from the environment, making them a promising candidate for environmental cleanup .

Catalysis

HCPs can also be used in catalysis due to their high surface area and chemical stability . They can act as catalysts in various chemical reactions, enhancing the rate of reaction .

Energy Storage

HCPs can be used in energy storage devices such as super-capacitors . Their high surface area and good porosity make them suitable for storing large amounts of energy .

Sensing

HCPs can be used in sensing applications . Their high surface area and efficient adsorption properties can be utilized to detect and absorb specific molecules, making them useful in various sensing applications .

Drug Delivery

HCPs can be used in drug delivery systems . Their porous structure can be used to encapsulate drugs and deliver them to specific locations in the body .

Chromatographic Separations

HCPs can be used in chromatographic separations . Their high surface area and efficient adsorption properties can be utilized to separate different components in a mixture .

Synthesis of Chloromethyl Derivatives

This compound could potentially be used in the synthesis of chloromethyl derivatives . These derivatives can be used in various chemical reactions and have numerous applications in different fields .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical, handling “1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene” would require appropriate safety precautions. Depending on its properties, it could be harmful if swallowed, inhaled, or comes into contact with skin . It’s important to refer to the material safety data sheet (MSDS) for the compound for detailed safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has pharmaceutical properties, future research could focus on improving its efficacy and reducing any side effects . If it has potential as a material for industrial applications, research could focus on improving its synthesis and studying its properties under various conditions .

properties

IUPAC Name

1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-5-2-7(10)6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTCIUGHRKIPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

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